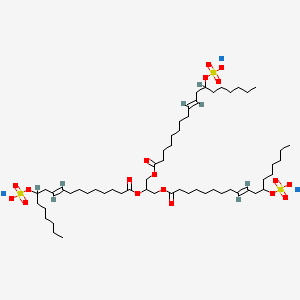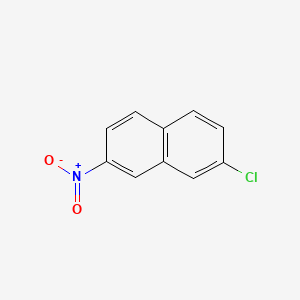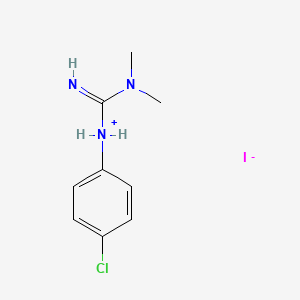
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion and three molecules of water of hydration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is then crystallized with three molecules of water to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the guanidine moiety.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylguanidine: A simpler analog without the chlorophenyl group.
3-p-Chlorophenyl-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.
Uniqueness
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is unique due to the presence of both the chlorophenyl and dimethylguanidine groups, which confer distinct chemical and biological properties. Its hydroiodide salt form and trihydrate state also contribute to its stability and solubility, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
73806-60-7 |
|---|---|
Molekularformel |
C9H13ClIN3 |
Molekulargewicht |
325.58 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(N,N-dimethylcarbamimidoyl)azanium;iodide |
InChI |
InChI=1S/C9H12ClN3.HI/c1-13(2)9(11)12-8-5-3-7(10)4-6-8;/h3-6H,1-2H3,(H2,11,12);1H |
InChI-Schlüssel |
MZHRUUHJHYYTMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)[NH2+]C1=CC=C(C=C1)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


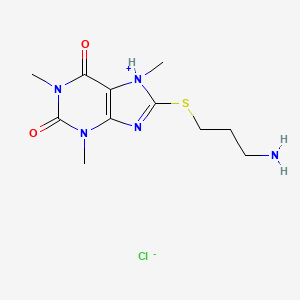
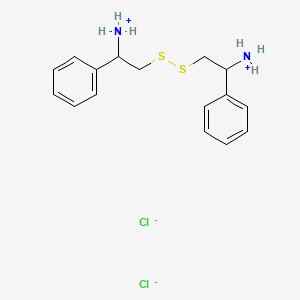
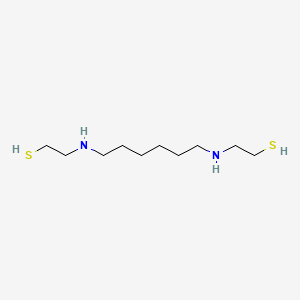
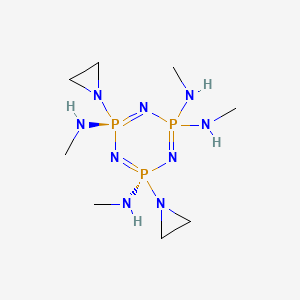
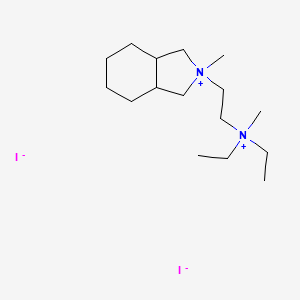
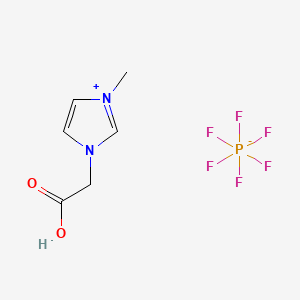
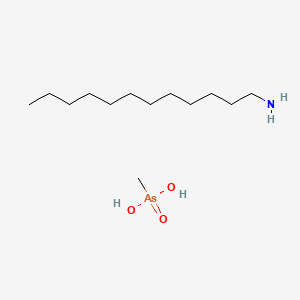
![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
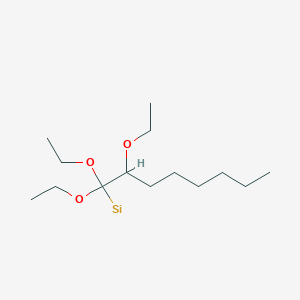
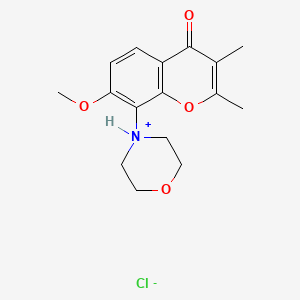
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)
